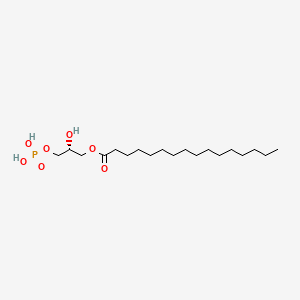

1-Palmitoyl-sn-glycerol 3-phosphate

Description

Properties

Molecular Formula |

C19H39O7P |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] hexadecanoate |

InChI |

InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/t18-/m1/s1 |

InChI Key |

YNDYKPRNFWPPFU-GOSISDBHSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |

Synonyms |

1-palmitoyl-lysophosphatidic acid 1-palmitoyl-lysophosphatidic acid, (R)-isomer 1-palmitoyl-lysophosphatidic acid, sodium salt, (R)-isomer 1-palmitoyl-rac-glycerol 3-phosphate 1-palmitoyl-sn-glycerol 3-phosphate PLPA |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 1-Palmitoyl-sn-glycerol 3-Phosphate in Cellular Signaling and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that plays a dual role in cellular physiology, acting as both a crucial signaling molecule and a key intermediate in the de novo synthesis of glycerophospholipids.[1][2] As a signaling molecule, LPA 16:0 exerts its effects by activating a specific subset of G-protein coupled receptors (GPCRs), thereby initiating a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, migration, and survival.[3][4] Concurrently, it serves as the primary substrate for the synthesis of phosphatidic acid, a precursor to all glycerophospholipids, making it indispensable for membrane biogenesis and integrity.[5][6] This technical guide provides an in-depth exploration of the multifaceted roles of LPA 16:0, detailing its signaling pathways, metabolic functions, and the experimental methodologies used to investigate its cellular activities.

Introduction

Lysophosphatidic acid (LPA) is a class of simple phospholipids (B1166683) composed of a glycerol (B35011) backbone, a single acyl chain, and a phosphate (B84403) head group.[2] The specific acyl chain attached to the glycerol backbone determines the LPA species, with this compound (LPA 16:0) being one of the most abundant and biologically active forms.[7] LPA 16:0 is found in various biological fluids and tissues and has been implicated in a wide range of physiological and pathological processes, including wound healing, neurogenesis, and cancer progression.[8][9] Its dual functionality as both an extracellular signaling ligand and an intracellular metabolic precursor places it at a critical nexus of cellular regulation. Understanding the precise mechanisms of LPA 16:0 action is therefore of significant interest for the development of novel therapeutic strategies targeting diseases with dysregulated lipid signaling and metabolism.

Role as a Signaling Molecule

LPA 16:0 functions as an extracellular signaling molecule by binding to and activating specific members of the endothelial differentiation gene (EDG) family of LPA receptors, primarily LPA1, LPA2, and LPA3.[4][10] The binding of LPA 16:0 to these GPCRs initiates a conformational change that leads to the activation of heterotrimeric G proteins, which in turn modulate the activity of various downstream effector enzymes and signaling pathways.

One of the most well-characterized signaling pathways activated by LPA 16:0 is the Ras-Raf-MEK-ERK (MAPK) cascade.[3][11] Activation of LPA receptors by LPA 16:0 can lead to the transactivation of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which then engages the MAPK pathway.[12] This signaling cascade plays a crucial role in promoting cell proliferation and survival.

Signaling Pathway Diagram

Caption: LPA 16:0 Signaling Pathway.

Role as a Metabolic Precursor

In addition to its signaling functions, this compound is a fundamental building block in the de novo synthesis of glycerophospholipids, also known as the Kennedy pathway.[5][13] This pathway begins with the acylation of glycerol-3-phosphate.

The first step is catalyzed by glycerol-3-phosphate acyltransferase (GPAT) , which esterifies a fatty acyl-CoA, often a saturated one like palmitoyl-CoA, to the sn-1 position of glycerol-3-phosphate, forming 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid).[6] Subsequently, 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT or LPAAT) catalyzes the acylation of the sn-2 position, typically with an unsaturated fatty acyl-CoA, to produce phosphatidic acid (PA).[6] Phosphatidic acid is a central intermediate that can be converted to diacylglycerol (DAG) for the synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or to CDP-diacylglycerol for the synthesis of phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL).

De Novo Phospholipid Synthesis Pathway Diagram

Caption: De Novo Glycerolipid Synthesis.

Quantitative Data

The biological activities of this compound are concentration-dependent. The following tables summarize key quantitative data from various cellular and biochemical assays.

Table 1: Cellular Proliferation and Migration Induced by LPA 16:0

| Cell Type | Assay | LPA 16:0 Concentration (µM) | Observed Effect | Reference |

| Porcine Trophectoderm (pTr) | Proliferation | 1, 10, 20 | ~1.7 to 2.1-fold increase in cell number | [3] |

| Human Bone Marrow MSCs (hBM-dMSCs) | Proliferation (XTT assay) | 0.1, 0.3, 1, 3, 10 | Dose-dependent increase in proliferation (in presence of HSA) | [14] |

| Porcine Trophectoderm (pTr) | Migration | 1, 10, 20 | Dose-dependent increase in cell migration | [3] |

Table 2: LPA 16:0-Induced ERK1/2 Phosphorylation

| Cell Type | LPA 16:0 Concentration (µM) | Incubation Time | Observed Effect | Reference |

| Porcine Trophectoderm (pTr) | 5, 10, 20 | 30 min | ~2.3 to 2.9-fold increase in p-ERK1/2 levels | [3] |

| Human Renal Tubular Cells | 10 | 5 min | Statistically significant increase in p-JUN | [15] |

| hBRIE 380i cells (P2Y5) | 5 | 4 min | Peak dose-dependent ERK1/2 phosphorylation | [11] |

Table 3: Quantification of LPA 16:0 in Biological Samples

| Sample Matrix | Quantification Method | Concentration Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| Human Saliva | LC-MS/MS | 1 - 200 | 1 | [16] |

| Gingival Crevicular Fluid | LC-MS/MS | 10 - 500 | 10 | [16] |

| Human Plasma | LC/ESI/MS/MS | Not specified | fmol level detection | [17] |

Experimental Protocols

Cell Proliferation Assay (XTT)

This protocol is adapted from a study on human bone marrow-derived mesenchymal stem cells.[14]

-

Cell Seeding: Seed hBM-dMSCs in a 96-well plate at a density of 10,000 cells/well in 200 µL of stem cell medium and allow them to attach for 24 hours.

-

Serum Starvation: Replace the medium with a serum-free medium (with or without 4% w/v fatty-acid-free human serum albumin) and culture overnight.

-

LPA 16:0 Treatment: Treat the cells with varying concentrations of LPA 16:0 (e.g., 0.1, 0.3, 1, 3, 10 µM) for 24 hours.

-

XTT Assay: Measure cell proliferation using a Cell Proliferation Kit II (XTT) according to the manufacturer's instructions.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is based on a study of porcine trophectoderm cells.[3]

-

Cell Culture and Starvation: Seed cells (e.g., 1.6 x 105 cells/35-mm dish), grow to 80-90% confluency, and then serum-starve for 24 hours.[4][9]

-

LPA 16:0 Stimulation: Stimulate the cells with the desired concentration of LPA 16:0 (e.g., 20 µM) for a specified time (e.g., 5-30 minutes).[3][4]

-

Cell Lysis: Lyse the cells on ice using a sample buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Quantification of LPA 16:0 by LC-MS/MS

This is a generalized protocol based on several cited methods.[16][17]

-

Sample Preparation:

-

Liquid-Liquid Extraction: For biological fluids like plasma or saliva, perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction under acidic conditions or extraction with butanol.[16][17]

-

Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., LPA 17:0 or [13C16] LPA 16:0) before extraction.[16][17]

-

-

Chromatographic Separation:

-

Column: Use a reversed-phase column (e.g., C8 or C18).[16][17]

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of solvents like methanol, water, formic acid, and ammonium (B1175870) formate.[16]

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for LPA 16:0 and the internal standard.

-

Glycerol-3-Phosphate Acyltransferase (GPAT) Assay

This protocol is a general outline based on available information.[18]

-

Enzyme Source: Use isolated mitochondria or microsomes, or purified recombinant GPAT.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, BSA, and the substrates: glycerol-3-phosphate and radiolabeled or non-radiolabeled palmitoyl-CoA.

-

Initiate Reaction: Start the reaction by adding the enzyme source to the pre-warmed reaction mixture.

-

Incubation: Incubate at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Analysis: Separate the product, this compound, from the substrates using thin-layer chromatography (TLC) and quantify by autoradiography (for radiolabeled substrate) or by LC-MS.

Conclusion

This compound is a pleiotropic lipid molecule that stands at the intersection of cellular signaling and metabolism. Its ability to activate specific GPCRs and initiate downstream signaling cascades, coupled with its essential role as a precursor for the synthesis of all glycerophospholipids, underscores its importance in maintaining cellular homeostasis. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate roles of LPA 16:0 in health and disease. A deeper understanding of the regulation of LPA 16:0 signaling and metabolism will undoubtedly open new avenues for therapeutic intervention in a variety of pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell type‐selective pathways and clinical associations of lysophosphatidic acid biosynthesis and signaling in the ovarian cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Lysophosphatidic Acid Signals Through Specific Lysophosphatidic Acid Receptor Subtypes to Control Key Regenerative Responses of Human Gingival and Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. ahajournals.org [ahajournals.org]

- 8. biorxiv.org [biorxiv.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. lysophosphatidic acid lpa: Topics by Science.gov [science.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1-Palmitoyl-sn-glycerol 3-phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a signaling molecule in a wide array of cellular processes, including cell proliferation, migration, and differentiation.[1] It is an important intermediate in the de novo biosynthesis of glycerolipids and phospholipids.[2] Dysregulation of LPA signaling has been implicated in various pathological conditions such as cancer, fibrosis, and inflammatory disorders, making its biosynthetic pathway a critical area of research for therapeutic intervention.[3][4] This guide provides a comprehensive technical overview of the core biosynthesis pathway of this compound, detailing the enzymatic reactions, quantitative data, experimental protocols, and associated signaling cascades.

Core Biosynthesis Pathway: The Kennedy Pathway

The primary route for the de novo synthesis of this compound is the Kennedy pathway, also known as the glycerophosphate pathway.[5] This pathway begins with the acylation of glycerol-3-phosphate.

The two key enzymatic steps involved in the formation of phosphatidic acid, the precursor from which LPA can be generated, are:

-

Glycerol-3-phosphate acyltransferase (GPAT): This enzyme catalyzes the initial and rate-limiting step, the transfer of a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid).[2] For the synthesis of LPA 16:0, the substrate is palmitoyl-CoA. Mammals have four isoforms of GPAT (GPAT1-4) with distinct subcellular localizations and substrate specificities.[2] GPAT1, a mitochondrial isoform, shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA.[5]

-

1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) or Lysophosphatidic acid acyltransferase (LPAAT): This enzyme subsequently acylates the lysophosphatidic acid at the sn-2 position to form phosphatidic acid.[6] There are multiple isoforms of AGPAT, each with varying substrate preferences.

While the direct product of the GPAT-catalyzed reaction using palmitoyl-CoA is this compound, it is important to note that LPA can also be generated from phosphatidic acid through the action of phospholipase A (PLA)-type enzymes.[7]

Visualization of the Core Biosynthesis Pathway

Quantitative Data

Enzyme Kinetics

The following tables summarize the kinetic parameters for key enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms

| Enzyme Isoform | Substrate | Km | Vmax | Organism/Source | Reference |

| GPAT1 | Palmitoyl-CoA | - | - | Rat Adipose Tissue Mitochondria | [5] |

| GPAT1 | Glycerol-3-Phosphate | - | - | Rat Adipose Tissue Mitochondria | [5] |

| PlsY (GPAT) | Glycerol-3-Phosphate | 1.14 mM | 57.5 µmol min-1 mg-1 | Aquifex aeolicus (in micelles) | [8] |

| PlsY (GPAT) | Acyl Phosphate | 6.2 µM | 57.5 µmol min-1 mg-1 | Aquifex aeolicus (in micelles) | [8] |

| Mitochondrial GPAT | Oleoyl-CoA | 31.2 µM | - | Rat Liver | [9] |

Table 2: Kinetic Parameters of 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Isoforms

| Enzyme Isoform | Substrate | Km | Vmax | Organism/Source | Reference |

| AGPAT3 (human) | 1-oleoyl-LPA | 4.78 µM | - | Human | [6] |

| AGPAT3 (human) | Oleoyl-CoA | 21.53 µM | - | Human | [6] |

| AGPAT3 (mouse) | Palmitoyl-LPA | 26.3 µM | 21.8 nmol/min/mg | Mouse | [10] |

| AGPAT3 (mouse) | Arachidonoyl-CoA | 15.9 µM | 50.4 nmol/min/mg | Mouse | [10] |

| AGPAT5 (human) | LPA | - | 2.42 nmol/min/mg | Human | [6] |

Cellular and Tissue Concentrations of LPA 16:0

The concentration of LPA 16:0 varies significantly across different biological matrices.

Table 3: Concentrations of this compound (LPA 16:0) in Biological Samples

| Sample Type | Concentration | Species | Comments | Reference |

| Human Plasma | Follows the order: 18:2 LPA > 16:0 LPA, 20:4 LPA > 18:1 LPA, 22:6 LPA, and 18:0 LPA | Human | - | [11] |

| Human Plasma | Women have higher concentrations than men. | Human | - | [12] |

| Human Plasma | Total LPA < 50 nM | Human | Most common species: 18:2 > 20:4 > 16:0 > 18:1 LPA | [13] |

| Human Serum | Total LPA up to 5 µM | Human | Relative proportion changes to 20:4 > 18:2 > 16:0 > 18:1 > 18:0 | [13] |

| Mouse Plasma | ~30-40 nM (total of major species) | Mouse | Order: 18:2 ≥ 20:4 > 22:6, 16:0, and 18:1 | [13] |

| Mouse Liver | Increased in LDLR-/- mice | Mouse | - | [14] |

| Mouse Jejunum | Not significantly altered by various diets | Mouse | - | [15] |

| Rat Liver | Most abundant LPA species | Rat | - | [12] |

| Human Atherosclerotic Plaques | 10 ± 3% of total acyl-LPA | Human | - | [16] |

Experimental Protocols

Quantification of LPA 16:0 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of individual LPA species.

-

Sample Preparation:

-

For plasma samples, it is crucial to prevent ex vivo formation of LPA. Blood should be collected in EDTA tubes and kept on ice. Plasma should be separated promptly by centrifugation at 4°C, and an autotaxin inhibitor should be added.[17]

-

For tissue samples, homogenize in an appropriate buffer on ice.

-

-

Lipid Extraction:

-

LC Separation:

-

Use a gradient elution with a mobile phase typically consisting of methanol/water with formic acid and ammonium (B1175870) formate.[18]

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for LPA 16:0 and the internal standard.

-

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This assay measures the incorporation of a labeled substrate into lysophosphatidic acid.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Bovine Serum Albumin (fatty acid-free)

-

Dithiothreitol (DTT)

-

MgCl2

-

Palmitoyl-CoA

-

[3H]glycerol-3-phosphate or [14C]glycerol-3-phosphate

-

-

Enzyme Source: Use isolated mitochondria or microsomes, or purified/recombinant GPAT.

-

Reaction Initiation and Termination:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., chloroform (B151607)/methanol).

-

-

Extraction and Detection:

-

Extract the lipids into the chloroform phase.

-

Wash the organic phase to remove unincorporated radiolabeled substrate.

-

Dry the organic phase and measure the radioactivity of the lipid extract using a scintillation counter. The amount of radioactivity is proportional to the GPAT activity.[19]

-

1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Activity Assay

This assay measures the conversion of lysophosphatidic acid to phosphatidic acid.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

[3H]1-oleoyl-LPA or other radiolabeled LPA species

-

Acyl-CoA (e.g., palmitoyl-CoA)

-

BSA (fatty acid-free)

-

-

Enzyme Source: Use cell lysates from cells overexpressing the AGPAT isoform of interest, or purified/recombinant enzyme.

-

Reaction Initiation and Termination:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme source.

-

Incubate for a defined period.

-

Terminate the reaction with a stop solution (e.g., acidic methanol).

-

-

Extraction and Separation:

-

Extract the lipids using a chloroform/methanol/water partition.

-

Separate the product (radiolabeled phosphatidic acid) from the substrate (radiolabeled LPA) using thin-layer chromatography (TLC).

-

-

Detection:

-

Visualize the spots by autoradiography or scrape the corresponding spots from the TLC plate and quantify the radioactivity by scintillation counting.[6]

-

LPA 16:0 Signaling Pathways

Extracellular LPA 16:0 exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), designated LPA1-6.[1] This binding initiates a cascade of intracellular signaling events that regulate various cellular functions.

Visualization of LPA 16:0 Signaling

The activation of different G proteins (Gαq/11, Gαi/o, Gα12/13) by LPA receptors leads to the modulation of various downstream effectors, including:

-

Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Phosphoinositide 3-kinase (PI3K): Activates the Akt signaling pathway, which is crucial for cell survival and proliferation.

-

RhoA: A small GTPase that regulates the actin cytoskeleton, influencing cell shape, motility, and migration.

-

Adenylyl Cyclase (AC): Inhibition of AC by Gαi/o leads to decreased cyclic AMP (cAMP) levels.

The specific cellular response to LPA 16:0 is context-dependent, relying on the expression profile of LPA receptors and the downstream signaling components within a given cell type.

Conclusion

The biosynthesis of this compound is a fundamental process in lipid metabolism and cellular signaling. A thorough understanding of this pathway, including the kinetics of its key enzymes and the resulting cellular concentrations of LPA 16:0, is essential for elucidating its role in health and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical area of lipid biology and explore its therapeutic potential.

References

- 1. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ins and outs of lysophosphatidic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurements of LPA using LC-MS/MS [bio-protocol.org]

- 8. Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. Plasma concentrations of lysophosphatidic acid and the expression of its receptors in peripheral blood mononuclear cells are altered in patients with cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting Lysophosphatidic Acid Ameliorates Dyslipidemia in Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycerol-3-phosphate Acyltransferase Isoform-4 (GPAT4) Limits Oxidation of Exogenous Fatty Acids in Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Palmitoyl-sn-glycerol 3-Phosphate in Lipid Metabolism and Cellular Signaling: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that serves as a critical intermediate in de novo glycerophospholipid biosynthesis and as a potent signaling molecule. It exerts pleiotropic effects on a wide range of cellular processes, including proliferation, migration, and differentiation, primarily through the activation of specific G protein-coupled receptors. Dysregulation of LPA 16:0 metabolism and signaling has been implicated in numerous pathological conditions, most notably cancer and fibrosis, making it a key area of investigation for therapeutic development. This technical guide provides an in-depth overview of the multifaceted functions of LPA 16:0, detailing its metabolic pathways, signaling cascades, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using detailed diagrams.

Introduction

Lysophosphatidic acid (LPA) is a class of simple phospholipids (B1166683) composed of a glycerol (B35011) backbone, a single acyl chain, and a phosphate (B84403) head group. The specific acyl chain attached to the glycerol backbone determines the LPA species, with this compound (LPA 16:0) being one of the most abundant and biologically active forms in human plasma.[1] LPA 16:0 is not only a fundamental precursor for the synthesis of more complex membrane phospholipids and triacylglycerols but also a potent extracellular signaling molecule that modulates a vast array of cellular functions. Its signaling is mediated through a family of high-affinity G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs). This dual functionality places LPA 16:0 at a crucial nexus of lipid metabolism and cellular communication, making it a molecule of significant interest in both physiological and pathological contexts.

The Role of this compound in Lipid Metabolism

The primary metabolic function of LPA 16:0 is to serve as an intermediate in the Kennedy pathway for the de novo synthesis of glycerolipids. This pathway is fundamental for the production of major membrane phospholipids such as phosphatidic acid (PA), phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS), as well as for the storage of neutral lipids in the form of triacylglycerols (TAGs).

The synthesis of LPA 16:0 is initiated by the acylation of glycerol-3-phosphate at the sn-1 position with palmitoyl-CoA, a reaction catalyzed by glycerol-3-phosphate acyltransferases (GPATs). Subsequently, LPA 16:0 is rapidly acylated at the sn-2 position by 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs), to form phosphatidic acid (PA), a central precursor for all glycerophospholipids.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

G3P [label="Glycerol-3-Phosphate"]; PalmitoylCoA [label="Palmitoyl-CoA"]; LPA160 [label="this compound (LPA 16:0)", fillcolor="#FBBC05", fontcolor="#202124"]; AcylCoA [label="Acyl-CoA"]; PA [label="Phosphatidic Acid (PA)"]; Glycerolipids [label="Glycerophospholipids &\n Triacylglycerols"];

G3P -> LPA160 [label="GPAT"]; PalmitoylCoA -> LPA160; LPA160 -> PA [label="AGPAT (LPAAT)"]; AcylCoA -> PA; PA -> Glycerolipids; } Caption: Biosynthesis of Phosphatidic Acid via LPA 16:0.

Quantitative Data on LPA 16:0 Metabolism

The enzymatic conversion of LPA 16:0 is a critical regulatory point in lipid synthesis. The kinetic parameters of the AGPAT enzymes, which catalyze the acylation of LPA 16:0, provide insight into their substrate specificity and efficiency.

| Enzyme | Substrate (LPA) | Acyl-CoA Donor | Km (µM) | Vmax (nmol/min/mg) | Organism | Reference |

| AGPAT3 (human) | 1-oleoyl-LPA (18:1) | Oleoyl-CoA (18:1) | 4.78 | 6.35 | Human | [2] |

| AGPAT3 (mouse) | 1-palmitoyl-LPA (16:0) | Arachidonoyl-CoA (20:4) | 26.3 | 21.8 | Mouse | [3] |

| AGPAT5 (human) | 1-oleoyl-LPA (18:1) | Oleoyl-CoA (18:1) | 5.52 | 2.42 | Human | [4] |

This compound in Cellular Signaling

Extracellular LPA 16:0 acts as a potent signaling molecule by binding to and activating at least six specific G protein-coupled receptors: LPAR1-6. These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate a cascade of downstream signaling events.[5][6] This signaling network regulates a wide range of cellular responses critical for tissue development, homeostasis, and disease progression.

LPAR-Mediated Signaling Pathways

The activation of different G proteins by LPA 16:0-bound LPARs leads to the engagement of distinct downstream effector pathways:

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to the modulation of various cellular processes, including cell proliferation and secretion.[7]

dot graph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

LPA160 [label="LPA 16:0", fillcolor="#FBBC05", fontcolor="#202124"]; LPAR [label="LPAR (e.g., LPAR1, LPAR2, LPAR3)"]; Gq11 [label="Gαq/11"]; PLC [label="Phospholipase C (PLC)"]; PIP2 [label="PIP2"]; IP3 [label="IP3"]; DAG [label="DAG"]; Ca2 [label="↑ [Ca2+]i"]; PKC [label="Protein Kinase C (PKC)"]; CellularResponse [label="Cellular Responses\n(e.g., Proliferation, Secretion)"];

LPA160 -> LPAR; LPAR -> Gq11; Gq11 -> PLC; PIP2 -> PLC; PLC -> IP3; PLC -> DAG; IP3 -> Ca2; DAG -> PKC; Ca2 -> CellularResponse; PKC -> CellularResponse; } Caption: LPA 16:0 Signaling via the Gαq/11 Pathway.

-

Gαi/o Pathway: The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of Gi/o can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K), which in turn activates the Akt/PKB survival pathway. This pathway is crucial for promoting cell survival and proliferation.[5][8]

dot graph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

LPA160 [label="LPA 16:0", fillcolor="#FBBC05", fontcolor="#202124"]; LPAR [label="LPAR (e.g., LPAR1, LPAR2, LPAR3)"]; Gio [label="Gαi/o"]; AC [label="Adenylyl Cyclase"]; cAMP [label="↓ cAMP"]; Gby [label="Gβγ"]; PI3K [label="PI3K"]; Akt [label="Akt/PKB"]; CellularResponse [label="Cellular Responses\n(e.g., Survival, Proliferation)"];

LPA160 -> LPAR; LPAR -> Gio; Gio -> AC [arrowhead=tee]; AC -> cAMP; LPAR -> Gby; Gby -> PI3K; PI3K -> Akt; Akt -> CellularResponse; } Caption: LPA 16:0 Signaling via the Gαi/o Pathway.

-

Gα12/13 Pathway: The Gα12/13 pathway activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a central role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction. This pathway is particularly important in cancer cell migration and invasion.[9][10]

dot graph { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

LPA160 [label="LPA 16:0", fillcolor="#FBBC05", fontcolor="#202124"]; LPAR [label="LPAR (e.g., LPAR1, LPAR2, LPAR6)"]; G1213 [label="Gα12/13"]; RhoA [label="RhoA"]; ROCK [label="ROCK"]; Cytoskeleton [label="Actin Cytoskeleton\n Reorganization"]; CellularResponse [label="Cellular Responses\n(e.g., Migration, Invasion)"];

LPA160 -> LPAR; LPAR -> G1213; G1213 -> RhoA; RhoA -> ROCK; ROCK -> Cytoskeleton; Cytoskeleton -> CellularResponse; } Caption: LPA 16:0 Signaling via the Gα12/13 Pathway.

Quantitative Data on LPA 16:0 Signaling

The biological effects of LPA 16:0 are dose-dependent. Studies have quantified its impact on various cellular processes, providing valuable data for understanding its potency and for designing pharmacological interventions.

Table 3.2.1: Dose-Response of LPA 16:0 on Ovarian Cancer Cell Proliferation

| LPA 16:0 Concentration (µM) | Fold Increase in Cell Proliferation (Mean ± SEM) | Cell Line | Reference |

| 10 | 1.4 ± 0.1 | OVCAR-3 | [11] |

| 20 | 1.6 ± 0.1 | OVCAR-3 | [11] |

Table 3.2.2: Concentration of LPA 16:0 in Biological Samples

| Sample Type | Condition | LPA 16:0 Concentration (µmol/L) | Reference |

| Ascites Fluid | Ovarian Cancer Patients | 1.6 ± 0.2 | [12] |

| Plasma | Ovarian Cancer Patients (preoperative) | ~0.5 - 2.5 | [13] |

| Plasma | Healthy Controls | ~0.2 - 1.5 | [13] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the investigation of LPA 16:0. This section provides an overview of key protocols for the extraction, quantification, and functional analysis of this important lipid.

Lipid Extraction from Tissues and Plasma

A common and effective method for extracting lysophospholipids, including LPA 16:0, is a modified Bligh-Dyer extraction.

Protocol: Modified Bligh-Dyer Extraction

-

Homogenization: Homogenize tissue samples in a suitable buffer on ice. For plasma samples, use directly.

-

Solvent Addition: To 100 µL of homogenate or plasma, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.

-

Vortexing: Vortex the mixture vigorously for 15 minutes at 4°C.

-

Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of water and vortex for another minute.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for subsequent analysis.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} Caption: Workflow for Modified Bligh-Dyer Lipid Extraction.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of LPA 16:0 in complex biological samples.[14]

Protocol: LC-MS/MS Analysis of LPA 16:0

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A linear gradient from 60% A to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for LPA 16:0: m/z 409.3 → 153.0 (corresponding to the [M-H]- precursor ion and the phosphoglycerol head group fragment).

-

Internal Standard: Use a stable isotope-labeled internal standard, such as 16:0-d31 LPA, for accurate quantification.

-

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} Caption: Workflow for LC-MS/MS Quantification of LPA 16:0.

AGPAT Enzymatic Assay

The activity of AGPAT enzymes can be measured by monitoring the conversion of radiolabeled LPA to PA.[15]

Protocol: AGPAT Activity Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

10 µM this compound (LPA 16:0)

-

50 µM [14C]-Oleoyl-CoA (or other radiolabeled acyl-CoA)

-

1 mg/mL fatty acid-free BSA

-

Cell or tissue lysate containing AGPAT activity

-

-

Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Perform a Bligh-Dyer extraction as described in section 4.1.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate using a solvent system such as chloroform:methanol:acetic acid (65:15:5, v/v/v).

-

Detection and Quantification: Visualize the radiolabeled PA spot using autoradiography or a phosphorimager. Scrape the corresponding spot from the plate and quantify the radioactivity using liquid scintillation counting.

Conclusion

This compound stands as a central figure in the landscape of lipid biology, seamlessly bridging the worlds of cellular metabolism and intricate signaling networks. Its role as a key intermediate in the synthesis of essential glycerophospholipids underscores its fundamental importance to cellular structure and energy storage. Simultaneously, its function as a potent extracellular ligand for a family of dedicated GPCRs highlights its critical involvement in regulating a plethora of cellular behaviors, from proliferation and survival to migration and invasion. The dysregulation of LPA 16:0 is increasingly recognized as a hallmark of various diseases, positioning the enzymes that govern its metabolism and the receptors that mediate its signals as promising targets for novel therapeutic strategies. The continued elucidation of the complex biology of LPA 16:0, facilitated by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for innovative diagnostic and therapeutic approaches in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. LPA‐producing enzyme PA‐PLA1α regulates hair follicle development by modulating EGFR signalling | The EMBO Journal [link.springer.com]

- 10. wjgnet.com [wjgnet.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Tumor-derived Lysophosphatidic Acid Blunts Protective Type-I Interferon Responses in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

1-Palmitoyl-sn-glycerol 3-Phosphate: A Comprehensive Technical Guide to its Role as a Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a potent signaling molecule, influencing a diverse array of cellular processes. As one of the most abundant saturated species of lysophosphatidic acid (LPA) found in human plasma, its roles in both normal physiology and various pathological conditions, including cancer and fibrosis, have garnered significant scientific interest.[1][2] This technical guide provides an in-depth overview of the signaling mechanisms of LPA 16:0, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

Metabolic Pathways of this compound

The cellular levels of LPA 16:0 are tightly regulated by a balance between its synthesis and degradation.

Synthesis

There are two primary pathways for the synthesis of LPA, including the 16:0 species.[3][4]

-

Extracellular Synthesis: The principal route for extracellular LPA production involves the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by the enzyme autotaxin (ATX), a secreted lysophospholipase D.[5]

-

Intracellular Synthesis: Intracellularly, LPA can be generated through the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferases (GPATs) or via the phosphorylation of monoacylglycerol by monoacylglycerol kinase.[3] Phosphatidic acid (PA) can also be converted to LPA by the action of phospholipase A1 (PLA1) or PLA2.[4]

Degradation

LPA 16:0 is degraded by several enzymes, including:

-

Lipid Phosphate Phosphatases (LPPs): These enzymes dephosphorylate LPA to monoacylglycerol.

-

LPA Acyltransferases (LPAATs): These enzymes acylate LPA to form phosphatidic acid.[6]

-

Lysophospholipases: These enzymes hydrolyze the acyl chain from LPA.

Signaling Mechanisms of this compound

LPA 16:0 exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors (LPAR1-6).[7] The activation of these receptors by LPA 16:0 initiates a cascade of intracellular signaling events through the coupling to various heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[7][8]

Gαi/o Pathway

Activation of the Gαi/o pathway by LPA 16:0 leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

-

Activation of the Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival.[9][10]

-

Activation of the Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.[10]

Gαq/11 Pathway

Coupling of LPA receptors to Gαq/11 activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3: Binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG: Activates Protein Kinase C (PKC).

This pathway is central to processes such as cell proliferation and smooth muscle contraction.

Gα12/13 Pathway

The activation of the Gα12/13 pathway by LPA 16:0 leads to the activation of the small GTPase RhoA.[11] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, leading to changes in cell shape, motility, and contraction.[12]

Quantitative Data

The following tables summarize key quantitative data related to the signaling of this compound.

Table 1: Receptor Binding Affinities (Kd)

| Receptor | Ligand | Kd (nM) | Assay Method | Reference |

| LPA1 | 1-palmitoyl (16:0) LPA | 1.69 ± 0.1 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |

| LPA1 | 1-oleoyl (18:1) LPA | 2.08 ± 1.32 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |

| LPA1 | 1-linoleoyl (18:2) LPA | 2.83 ± 1.64 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |

| LPA1 | 1-arachidonoyl (20:4) LPA | 2.59 ± 0.481 | Free Solution Assay – Compensated Interferometric Reader (FSA-CIR) | [13] |

Table 2: Concentrations of LPA 16:0 in Biological Samples

| Sample Type | Condition | Concentration Range | Method | Reference |

| Human Plasma | Healthy | Follows the order: 18:2 > 16:0, 20:4 > 18:1, 22:6, 18:0 | LC/ESI/MS/MS | [14] |

| Human Saliva | Healthy & Periodontal Disease | 1 - 200 ng/mL | LC-MS/MS | [15] |

| Human Gingival Crevicular Fluid | Healthy & Periodontal Disease | 10 - 500 ng/mL | LC-MS/MS | [15] |

| Human Atherosclerotic Plaques | - | 10 ± 3% of total acyl-LPA | LC-MS | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the signaling of this compound.

Protocol 1: LPA Receptor Binding Assay using Free Solution Assay – Compensated Interferometric Reader (FSA-CIR)

This protocol describes a label-free method to determine the binding affinity of LPA 16:0 to its receptors.

Materials:

-

This compound (LPA 16:0)

-

Receptor-expressing cell membrane nanovesicles (e.g., from cells overexpressing LPA1)

-

Vector control nanovesicles (from cells not expressing the receptor)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fatty acid-free bovine serum albumin (BSA)

-

Compensated Interferometric Reader (CIR)

Procedure:

-

LPA Stock Solution Preparation: Prepare a stock solution of LPA 16:0 in an ethanol:water (1:1 v/v) mixture.

-

LPA Dilution Series: Prepare a serial dilution of LPA 16:0 in PBS containing 0.01% fatty acid-free BSA and a final ethanol concentration of 0.002%.

-

Nanovesicle Preparation: Prepare nanovesicles from cells expressing the LPA receptor of interest and from control cells (vector only) by sonication of microsomal fractions.

-

Binding Reaction: Mix the LPA dilution series with an equal volume of the receptor-containing nanovesicle solution (for total binding) or the vector control nanovesicle solution (for non-specific binding). A parallel set of reactions should be prepared with buffer instead of nanovesicles to serve as a reference.

-

Equilibration: Allow the binding reactions to equilibrate for at least 1 hour at room temperature.

-

Measurement: Measure the change in refractive index between the sample (with nanovesicles) and the reference (without nanovesicles) for each LPA concentration using the CIR.

-

Data Analysis: Subtract the non-specific binding signal from the total binding signal to obtain the specific binding. Plot the specific binding against the LPA concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[13]

Protocol 2: Quantification of LPA 16:0 in Plasma using LC-MS/MS

This protocol details a high-throughput method for the accurate quantification of LPA 16:0 in plasma samples.[14]

Materials:

-

Plasma samples

-

[¹³C₁₆] labeled 16:0 LPA (internal standard)

-

Methanol

-

Hydrochloric acid (HCl)

-

LC-MS/MS system with a reversed-phase C18 column

Procedure:

-

Sample Preparation: To a plasma sample, add the [¹³C₁₆] labeled 16:0 LPA internal standard.

-

Lipid Extraction (Bligh-Dyer Method):

-

Add a mixture of chloroform:methanol (1:2, v/v) to the plasma sample.

-

Vortex thoroughly.

-

Add chloroform and 0.1 M HCl, and vortex again.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Inject the sample onto the C18 column.

-

Separate the lipids using a suitable gradient of mobile phases (e.g., water and methanol/acetonitrile with an appropriate modifier like formic acid or ammonium (B1175870) formate).

-

Detect and quantify LPA 16:0 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Calculate the concentration of LPA 16:0 in the plasma sample by comparing the peak area ratio of the endogenous LPA 16:0 to the internal standard against a standard curve.[14]

Protocol 3: LPA-Induced Cell Proliferation Assay (XTT Assay)

This protocol measures the effect of LPA 16:0 on the proliferation of cultured cells.[16][17]

Materials:

-

Cell line of interest (e.g., human bone marrow-derived mesenchymal stem cells)

-

Culture medium

-

Serum-free medium

-

This compound (LPA 16:0)

-

Human serum albumin (HSA), fatty-acid-free

-

XTT cell proliferation assay kit

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Serum Starvation: Replace the culture medium with serum-free medium (optionally containing 4% HSA) and incubate for 24 hours to synchronize the cells.

-

LPA Treatment: Treat the cells with various concentrations of LPA 16:0 (e.g., 0.1 to 10 µM) for 24-48 hours. Include a vehicle control.

-

XTT Assay:

-

Add the XTT labeling mixture to each well according to the manufacturer's instructions.

-

Incubate the plate for 4-6 hours at 37°C.

-

Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm) using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the relative cell proliferation.

Protocol 4: LPA-Induced RhoA Activation Assay

This protocol assesses the ability of LPA 16:0 to activate the small GTPase RhoA.[12]

Materials:

-

Cell line of interest

-

Serum-free medium

-

This compound (LPA 16:0)

-

RhoA activation assay kit (containing Rhotekin-RBD beads)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-RhoA antibody

Procedure:

-

Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve them for several hours to reduce basal RhoA activity.

-

LPA Stimulation: Treat the cells with LPA 16:0 for a short period (e.g., 2-5 minutes). Include an unstimulated control.

-

Cell Lysis: Immediately lyse the cells with ice-cold lysis buffer.

-

Pull-down of Active RhoA:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with Rhotekin-RBD beads, which specifically bind to GTP-bound (active) RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA.

-

Also, run a sample of the total cell lysate to determine the total amount of RhoA protein.

-

-

Data Analysis: Quantify the band intensities and express the amount of active RhoA as a fraction of the total RhoA.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Metabolic pathways of this compound (LPA 16:0).

References

- 1. ahajournals.org [ahajournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cell-Free Phospholipid Biosynthesis by Gene-Encoded Enzymes Reconstituted in Liposomes | PLOS One [journals.plos.org]

- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. molbiolcell.org [molbiolcell.org]

- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblastic reticular cell-derived lysophosphatidic acid regulates confined intranodal T-cell motility | eLife [elifesciences.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

discovery and history of 1-acyl-sn-glycerol 3-phosphate acyltransferases

An In-Depth Technical Guide to the Discovery and History of 1-acyl-sn-glycerol 3-phosphate Acyltransferases

Introduction

1-acyl-sn-glycerol 3-phosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs), are a crucial family of enzymes in lipid metabolism. They catalyze the second step in the de novo synthesis of glycerolipids, a pathway first outlined by Eugene Kennedy. This reaction involves the acylation of 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid, LPA) at the sn-2 position to form 1,2-diacyl-sn-glycerol-3-phosphate (phosphatidic acid, PA).[1][2][3][4][5] Phosphatidic acid is a pivotal branch-point intermediate, serving as a precursor for the synthesis of all glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) and triacylglycerols (TAGs).[1][2][4][6][7] Beyond this biosynthetic role, both the substrate (LPA) and the product (PA) are important signaling molecules involved in numerous cellular processes.[3]

The AGPAT enzyme family is composed of multiple isoforms (at least 11 have been identified in humans), each encoded by a distinct gene.[1][5] While they catalyze the same fundamental reaction, these isoforms exhibit unique tissue expression patterns, subcellular localizations, and substrate specificities, suggesting distinct, non-overlapping physiological roles.[4][7] The discovery of this enzyme family, from the initial characterization of its activity to the cloning of its many members, has been instrumental in understanding lipid homeostasis and its dysregulation in human diseases such as congenital generalized lipodystrophy, metabolic syndrome, and cancer.[2][4][8]

Discovery and History

The journey to understanding AGPATs began with the broader elucidation of the glycerolipid synthesis pathway. The foundational "Kennedy pathway" described the stepwise acylation of glycerol-3-phosphate.[2] Early studies in the 1970s successfully distinguished and partially purified the two distinct acyltransferase activities from rat liver microsomes: the first, glycerol-3-phosphate acyltransferase (GPAT), which forms LPA, and the second, AGPAT, which converts LPA to PA.[9][10] These initial biochemical studies established that two separate enzymes were responsible for the sequential acylation of the glycerol (B35011) backbone.[9]

A significant leap forward occurred in the 1990s with the advent of molecular cloning techniques. The first mammalian AGPATs, now known as AGPAT1 and AGPAT2, were cloned and identified based on their sequence homology to acyltransferase enzymes found in bacteria (E. coli), yeast, and plants.[2][11] This breakthrough allowed for the production of recombinant enzymes, enabling detailed characterization of their activity and substrate preferences.

Following the cloning of AGPAT1 and AGPAT2, bioinformatic mining of genomic databases revealed a much larger family of proteins containing conserved acyltransferase motifs. This led to the identification and subsequent cloning of additional isoforms, initially designated AGPAT3, AGPAT4, AGPAT5, and beyond.[2][3] As these new members were characterized, it became clear that the family was more functionally diverse than initially thought. Some proteins initially classified as AGPATs were found to possess other primary enzymatic activities. For example, some were later reclassified as GPATs (e.g., GPAT3/AGPAT10, GPAT4) or lysophosphatidylcholine (B164491) acyltransferases (LPCATs, e.g., LPCAT1/AGPAT9), highlighting the complexity and crosstalk within lipid metabolic pathways.[1][2][12] The best-studied isoform, AGPAT2, gained significant attention when mutations in its gene were identified as the cause of type 1 congenital generalized lipodystrophy, cementing its critical role in adipose tissue development.[2][4][5]

Key Experimental Protocols

The characterization of AGPAT enzymes has relied on a core set of molecular and biochemical techniques.

Molecular Cloning and Expression

The identification and functional expression of AGPAT isoforms is a prerequisite for their characterization.

-

Gene Identification and Cloning: Candidate AGPAT genes were initially identified by searching sequence databases for homology with known acyltransferases. Full-length open reading frames were typically amplified from tissue-specific cDNA libraries (e.g., from mouse heart, human liver) using reverse transcription-polymerase chain reaction (RT-PCR).[3]

-

Expression Systems: To produce sufficient protein for enzymatic assays, the cloned cDNA is inserted into an expression vector. Several heterologous systems have been successfully used:

-

Mammalian Cells: Vectors like pcDNA3.1 are used to transiently transfect cell lines such as COS-1 or HEK-293.[3] For higher expression levels, recombinant adenoviruses have been used to infect cells like AD-293.[13] This system is advantageous as it provides a eukaryotic environment for protein folding and modification.

-

Insect Cells: The baculovirus expression system in Sf9 insect cells has been used, particularly for AGPAT1 and AGPAT2 characterization.[2]

-

In Vitro Transcription/Translation: Reticulocyte lysate systems have been employed to generate small amounts of protein to quickly confirm enzymatic activity and substrate specificity.[3]

-

Enzyme Activity Assay

The standard AGPAT assay measures the incorporation of a fatty acyl group from an acyl-CoA donor into an LPA acceptor to form PA.

-

Principle: The assay quantifies the formation of product (PA) over time, typically using radiolabeled substrates for sensitive detection.

-

Reagents and Substrates:

-

Enzyme Source: Whole-cell lysates, microsomal fractions isolated from transfected cells, or purified recombinant protein.[3][13]

-

Acyl Acceptor: 1-acyl-sn-glycerol-3-phosphate (LPA), such as 1-oleoyl-LPA.

-

Acyl Donor: A radiolabeled fatty acyl-CoA, commonly [¹⁴C]oleoyl-CoA or [³H]oleoyl-CoA.

-

Buffer: The reaction is typically performed in 100 mM Tris-HCl buffer (pH 7.4).[13]

-

-

Protocol Outline:

-

The enzyme preparation is incubated with LPA and the radiolabeled acyl-CoA in the reaction buffer.

-

The reaction is initiated by adding the acyl-CoA and incubated at 37°C for a set time (e.g., 10-30 minutes).

-

The reaction is terminated by adding a chloroform/methanol solution to extract the lipids, following methods like the Bligh and Dyer procedure.

-

The lipid extract is dried, resuspended, and the substrate (LPA) is separated from the product (PA) using thin-layer chromatography (TLC).

-

The spots corresponding to PA are scraped from the TLC plate, and the radioactivity is quantified by liquid scintillation counting.

-

Enzyme activity is expressed as nmol of product formed per minute per mg of protein.[13]

-

-

Non-Chromatographic Variation: An alternative assay has been developed that uses ³²P-labeled LPA. The method relies on the ability of alkaline phosphatase to dephosphorylate the LPA substrate but not the PA product, allowing for a direct measurement of the remaining radiolabeled PA after solvent extraction, thus avoiding the time-consuming TLC step.[14]

Protein Purification

Purifying AGPATs is challenging because they are integral membrane proteins.

-

Solubilization: The first step is to extract the protein from the endoplasmic reticulum or mitochondrial membrane using detergents. Successful solubilization and purification of a bacterial AGPAT (PlsC) has been achieved using 6-cyclohexyl-1-hexyl-β-d-maltoside.[15][16][17] Early partial purification from rat liver microsomes used Triton X-100.[9]

-

Purification Techniques: A combination of chromatography techniques is employed. Early protocols for the native enzyme involved molecular-sieve chromatography and sucrose (B13894) density gradient centrifugation.[9] Modern approaches for recombinant proteins often involve affinity tags.

Subcellular Localization

Determining the specific location of AGPAT isoforms within the cell is key to understanding their function.

-

Fluorescence Microscopy: A common method is to transfect cells (e.g., CHO or HeLa cells) with a vector encoding the AGPAT isoform fused to a fluorescent protein, such as Green Fluorescent Protein (GFP). The localization of the fusion protein is then visualized using confocal microscopy.[18]

-

Immunofluorescence and Co-localization: To confirm the organelle, cells are co-stained with antibodies against known organelle-specific marker proteins. For example, calnexin (B1179193) is used as a marker for the endoplasmic reticulum and prohibitin for mitochondria.[13] Overlap between the AGPAT-GFP signal and the marker signal confirms localization.

-

Subcellular Fractionation: This biochemical approach involves lysing the cells and separating the organelles via differential centrifugation. The resulting fractions (e.g., nuclear, mitochondrial, microsomal, cytosolic) are then analyzed by Western blotting using an antibody specific to the AGPAT isoform to determine in which fraction the protein resides.[13]

Quantitative Data

Biochemical characterization has provided key quantitative data on the enzymatic properties and specificities of various AGPAT isoforms.

Table 1: Kinetic Parameters of Human AGPAT Isoforms

| Isoform | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg protein) | Expression System | Reference |

| AGPAT2 | Acyl-CoA | 0.4 | 210 | Sf9 cells (baculovirus) | [13] |

| LPA | 2 | 200 | Sf9 cells (baculovirus) | [13] | |

| AGPAT3 | Acyl-CoA | 21.53 | 0.74 | AD-293 cells (adenovirus) | [13] |

| LPA | 4.78 | 6.35 | AD-293 cells (adenovirus) | [13] | |

| AGPAT5 | Acyl-CoA | 16.30 | 1.22 | AD-293 cells (adenovirus) | [13] |

| LPA | 5.52 | 2.42 | AD-293 cells (adenovirus) | [13] | |

| Data represents apparent kinetic parameters determined using unpurified recombinant proteins. |

Table 2: Substrate Specificity of Human AGPAT Isoforms

| Isoform | Preferred Acyl-CoA Donors | Preferred Lysophospholipid Acceptors | Other Substrates | Reference |

| AGPAT1 | C12-16:0, C16:1, C18:2, C18:3 | LPA | - | [2] |

| AGPAT2 | Oleoyl-CoA (C18:1) | LPA (strict specificity) | None | [2][11] |

| AGPAT3 | Broad (long-chain saturated & unsaturated) | LPA, LPC, LPI, LPS | LPI (with C20:4), LPS | [13] |

| AGPAT5 | Broad (long-chain saturated & unsaturated) | LPA, LPE | LPE (with C18:1) | [1][13] |

| AGPAT9 (LPCAT1) | Oleoyl-CoA (C18:1) | LPA, LysoPC, LysoPG | - | [1] |

| AGPAT11 (LPCAT2) | Oleoyl-CoA (C18:1) | LPA, LysoPS, LysoPC | - | [1] |

| LPA: Lysophosphatidic acid, LPC: Lysophosphatidylcholine, LPE: Lysophosphatidylethanolamine, LPG: Lysophosphatidylglycerol, LPI: Lysophosphatidylinositol, LPS: Lysophosphatidylserine. |

Visualizations

Signaling and Metabolic Pathways

Caption: The de novo glycerolipid synthesis pathway (Kennedy Pathway).

Experimental Workflows

Caption: Workflow for AGPAT identification and characterization.

Logical Relationships

Caption: Subcellular localization of major AGPAT isoforms.

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and characterization of murine 1-acyl-sn-glycerol 3-phosphate acyltransferases and their regulation by PPARα in murine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid Metabolism in Cancer: The Role of Acylglycerolphosphate Acyltransferases (AGPATs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Lysophospholipid acyltransferases: 1-acylglycerol-3-phosphate O-acyltransferases. From discovery to disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]

- 11. aocs.org [aocs.org]

- 12. mdpi.com [mdpi.com]

- 13. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A direct nonchromatographic assay for 1-acyl-sn-glycerol-3-phosphate acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and characterization of 1-acyl-sn-glycerol-3-phosphate acyltransferase with a substrate preference for polyunsaturated fatty acyl donors from the eicosapentaenoic acid-producing bacterium Shewanella livingstonensis Ac10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Sources of 1-Palmitoyl-sn-glycerol 3-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-sn-glycerol 3-phosphate (LPA 16:0) is a bioactive lysophospholipid that acts as a signaling molecule in a wide array of physiological and pathological processes. As an endogenous metabolite, understanding its sources is critical for elucidating its roles in health and disease, and for the development of novel therapeutic strategies.[1] This technical guide provides an in-depth overview of the core endogenous sources of LPA 16:0, detailing the key metabolic pathways, presenting quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling cascades.

Core Metabolic Pathways of LPA 16:0 Synthesis

The endogenous production of this compound occurs through two primary, spatially distinct pathways: an intracellular route that primarily serves as a precursor for complex glycerolipid synthesis, and an extracellular pathway that is central to its signaling functions.

Intracellular Synthesis: The Kennedy Pathway

The de novo synthesis of LPA 16:0 occurs intracellularly as a key step in the Kennedy pathway for the biosynthesis of glycerolipids.[2][3] This process is initiated by the acylation of glycerol-3-phosphate (G3P) at the sn-1 position with a palmitoyl (B13399708) group, a reaction catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT).[3][4][5] The primary acyl donor for this reaction is palmitoyl-coenzyme A (palmitoyl-CoA).[4]

This intracellularly generated LPA 16:0 is a critical intermediate that is rapidly acylated at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) to form phosphatidic acid (PA), a central precursor for the synthesis of various phospholipids (B1166683) and triacylglycerols.[4][5][6] While essential for lipid metabolism, the LPA generated through this pathway is generally considered to have limited direct signaling importance due to its rapid conversion to PA.[7]

Extracellular Synthesis: The Autotaxin-LPC Axis

The majority of signaling-competent LPA 16:0 is generated extracellularly through the hydrolysis of 1-palmitoyl-lysophosphatidylcholine (LPC 16:0).[8][9] The key enzyme in this pathway is autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), a secreted lysophospholipase D.[8][9][10][11] ATX catalyzes the cleavage of the choline (B1196258) headgroup from LPC to produce LPA.[9]

The substrate for this reaction, LPC 16:0, is generated from membrane phospholipids, such as phosphatidylcholine, through the action of phospholipase A1 (PLA1) or phospholipase A2 (PLA2).[7][12][13] This extracellular production of LPA 16:0 is crucial for its role as a ligand for a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells.[14][15]

Quantitative Data on Endogenous LPA 16:0

The concentration of LPA 16:0 and other LPA species can vary significantly between different biological matrices. The following tables summarize available quantitative data.

| Biological Matrix | LPA 16:0 Concentration | Other Major LPA Species | Analytical Method | Reference |

| Human Plasma | ~10-60 nM | 18:2, 20:4, 18:1 | LC-MS/MS | [16][17] |

| Human Serum | Elevated compared to plasma | 20:4, 18:2, 18:1, 18:0 | LC-MS/MS | [16] |

| Human Saliva | 1-200 ng/mL (validated range) | 18:0, 18:1, 20:4 | LC-MS/MS | [18] |

| Human Gingival Crevicular Fluid | 10-500 ng/mL (validated range) | 18:0, 18:1, 20:4 | LC-MS/MS | [18] |

| Human Atherosclerotic Plaques | 10 ± 3% of total acyl-LPA | 18:0, 18:1, 20:4 | LC-MS/MS | [19] |

Experimental Protocols

Quantification of LPA 16:0 by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPA species.

1. Sample Preparation (Lipid Extraction):

-

Protocol: A common method is the Folch extraction.[12]

-

To the biological sample (e.g., plasma, cell lysate), add a 2:1 mixture of chloroform:methanol (B129727).

-

Vortex thoroughly to ensure mixing.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

The lower organic phase containing the lipids is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

Internal Standard: An appropriate internal standard, such as LPA 17:0, should be added at the beginning of the extraction process to account for variations in extraction efficiency and instrument response.[18]

2. Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column is typically used.[12][18][20]

-

Mobile Phase: A gradient of methanol and water, often containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization, is employed for separation.[18][20]

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for LPA 16:0 are monitored.[12][20]

CRISPR-mediated Knockout for Studying LPA 16:0 Metabolism

CRISPR-Cas9 technology can be employed to generate knockout cell lines for key enzymes in the LPA metabolic pathways to investigate their contribution to LPA 16:0 production.

1. gRNA Design and Cloning:

-

Design guide RNAs (gRNAs) targeting a critical exon of the gene of interest (e.g., ENPP2 for autotaxin, AGPAT for LPAAT).

-

Clone the gRNA sequences into a suitable Cas9 expression vector.

2. Cell Transfection and Selection:

-

Transfect the target cell line with the Cas9/gRNA plasmid.

-

Select for transfected cells using an appropriate selection marker (e.g., puromycin).

3. Clonal Isolation and Validation:

-

Isolate single-cell clones by limiting dilution.

-

Expand the clones and validate the knockout by Western blotting to confirm the absence of the target protein and by sequencing the genomic DNA to identify the specific indel mutations.

4. Functional Analysis:

-

Culture the knockout and control cell lines.

-

Collect cell lysates and conditioned media.

-

Quantify LPA 16:0 levels using LC-MS/MS to determine the impact of the gene knockout on its production.[12]

Signaling Pathways and Visualizations

LPA 16:0 exerts its biological effects by activating specific LPA receptors, which belong to the G protein-coupled receptor superfamily.[14][15] This activation triggers a cascade of downstream signaling events that regulate a multitude of cellular processes.

LPA 16:0 Metabolic Pathways

Caption: Endogenous metabolic pathways for LPA 16:0 synthesis.

LPA 16:0 Signaling Cascade

Caption: Major signaling pathways activated by LPA 16:0.

Experimental Workflow for LPA 16:0 Source Identification

Caption: Workflow for identifying endogenous sources of LPA 16:0.

Conclusion

The endogenous sources of this compound are multifaceted, with distinct intracellular and extracellular pathways contributing to its roles in both lipid metabolism and cellular signaling. A thorough understanding of these sources, facilitated by robust experimental methodologies and a clear picture of the downstream signaling events, is paramount for researchers and drug development professionals. This guide provides a foundational framework for further investigation into the complex biology of LPA 16:0 and its potential as a therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Plant Lysophosphatidic Acids: A Rich Source for Bioactive Lysophosphatidic Acids and Their Pharmacological Applications [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling | Life Science Alliance [life-science-alliance.org]

- 10. rcsb.org [rcsb.org]

- 11. 3nko - Crystal structure of mouse autotaxin in complex with 16:0-LPA - Summary - Protein Data Bank Japan [pdbj.org]

- 12. lcms.cz [lcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

1-Palmitoyl-sn-glycerol 3-phosphate: A Comprehensive Technical Guide to its Role in Membrane Composition and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract